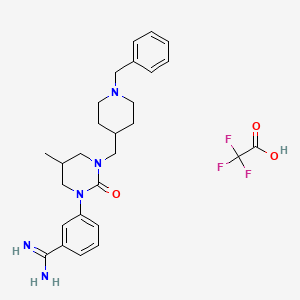

Sri 31215 (tfa)

Descripción general

Descripción

SRI31215 2TFA is a small molecule that acts as a triplex inhibitor of matriptase, hepsin and HGFA and mimics the activity of HAI-1/2. SRI31215 2TFA blocks signaling between cancer cells and fibroblasts and inhibits the tumor-promoting activity of cancer-associated fibroblasts.

Métodos De Preparación

The synthetic routes and reaction conditions for Sri 31215 (TFA) involve the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods typically involve multi-step synthesis processes, including the formation of intermediate compounds and their subsequent transformation into the final product. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Análisis De Reacciones Químicas

Sri 31215 (TFA) undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Sri 31215 (TFA) has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of matriptase, hepsin, and HGFA.

Biology: It is used to investigate the role of hepatocyte growth factor activation in various biological processes.

Medicine: It has potential therapeutic applications in cancer research, particularly in overcoming resistance to epidermal growth factor receptor inhibitors in hepatocyte growth factor-producing colon cancer cells.

Industry: It is used in the development of new drugs and therapeutic agents targeting hepatocyte growth factor activation

Mecanismo De Acción

Sri 31215 (TFA) exerts its effects by inhibiting the activation of hepatocyte growth factor through the inhibition of matriptase, hepsin, and HGFA. This inhibition prevents the proteolytic processing of pro-hepatocyte growth factor to its active form, thereby blocking the signaling cascade that promotes cell survival, proliferation, migration, and invasion of malignant cells. The molecular targets and pathways involved include the hepatocyte growth factor receptor MET and the downstream signaling pathways activated by MET .

Comparación Con Compuestos Similares

Sri 31215 (TFA) is unique in its ability to inhibit three different proteases involved in hepatocyte growth factor activation. Similar compounds include:

Crizotinib: An ATP-competitive small-molecule tyrosine kinase inhibitor of MET and ALK receptors.

Cabozantinib: A multi-receptor tyrosine kinase inhibitor that targets VEGFR2, MET, Kit, Axl, and Flt3.

Norcantharidin: A dual inhibitor of MET and epidermal growth factor receptor in human colon cancer .

Sri 31215 (TFA) stands out due to its triplex inhibitory activity and its potential to overcome resistance to epidermal growth factor receptor inhibitors in hepatocyte growth factor-producing cancer cells.

Actividad Biológica

Sri 31215 (tfa) is a non-peptide cyclic urea benzamidine compound that has garnered interest in the field of medicinal chemistry due to its potential as an inhibitor of serine proteases, specifically matriptase and hepsin. This article reviews the biological activity of Sri 31215, focusing on its mechanism of action, potency against various proteases, structure-activity relationships (SAR), and implications for therapeutic applications.

Sri 31215 functions primarily as an inhibitor of serine proteases. These enzymes play crucial roles in various biological processes, including cell signaling, inflammation, and tissue remodeling. The compound's design allows it to bind effectively to the active sites of target proteases, particularly in the S1, S3, and S4 pockets, which are critical for substrate recognition and catalysis.

Potency Against Target Proteases

The biological activity of Sri 31215 has been evaluated through enzyme assays measuring its inhibitory effects on matriptase, hepsin, and hepatocyte growth factor activator (HGFA). The following table summarizes the IC50 values for Sri 31215 against these targets:

| Protease | IC50 (μM) | Comments |

|---|---|---|

| Matriptase | 20 | Moderate potency |

| Hepsin | 20 | Moderate potency |

| HGFA | 20 | Weak activity observed |

Despite its moderate activity against matriptase and hepsin, Sri 31215 exhibits weak inhibition of HGFA with an IC50 value of 20 μM . This limited efficacy may be attributed to its inability to bind effectively in the S2 pocket, which is essential for optimal interaction with HGFA.

Structure-Activity Relationships (SAR)

The SAR studies conducted on Sri 31215 have provided insights into how modifications to its structure can influence its biological activity. Key findings include:

- Binding Sites : The compound's binding interactions predominantly occur in the S1, S3, and S4 pockets. Its weak activity against HGFA suggests that modifications to enhance binding in the S2 pocket could improve overall potency.

- Hybrid Inhibitors : Researchers have explored hybrid dipeptide inhibitors inspired by the structure of Sri 31215. These hybrids incorporate preferred amino acids at strategic positions to enhance binding affinity and selectivity for target proteases .

Case Studies

In a series of studies aimed at optimizing protease inhibitors based on Sri 31215, researchers developed novel compounds that demonstrated improved potency. For instance:

- Analog Development : By replacing certain amino acid residues with non-peptide moieties like piperidine carbamates, new inhibitors were synthesized that showed enhanced selectivity and potency against matriptase and hepsin.

- Fluorogenic Substrate Assays : The efficacy of these inhibitors was assessed using fluorogenic substrates specific for matriptase and hepsin, revealing that some analogs achieved IC50 values significantly lower than those of Sri 31215 itself .

Propiedades

IUPAC Name |

3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5O.C2HF3O2/c1-19-15-29(25(31)30(16-19)23-9-5-8-22(14-23)24(26)27)18-21-10-12-28(13-11-21)17-20-6-3-2-4-7-20;3-2(4,5)1(6)7/h2-9,14,19,21H,10-13,15-18H2,1H3,(H3,26,27);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFJKJLPPLYFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)N(C1)C2=CC=CC(=C2)C(=N)N)CC3CCN(CC3)CC4=CC=CC=C4.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.